Regioselectivity in Barbier-Type Allylations: Crotyl Bromide vs. Allyl Bromide
In a Lewis acid-promoted Barbier-type reaction, the use of crotyl bromide instead of allyl bromide results in a complete switch in the reaction pathway, leading to exclusive formation of the γ-adduct. The reaction with crotyl bromide proceeds exclusively via an SE2′ pathway, while allyl bromide yields a mixture of products. [1]
| Evidence Dimension | Reaction regioselectivity (α vs. γ addition) |
|---|---|
| Target Compound Data | Exclusive formation of γ-adduct |
| Comparator Or Baseline | Allyl bromide: yields a mixture of α- and γ-adducts |
| Quantified Difference | Exclusive γ-selectivity for crotyl bromide; non-selective for allyl bromide |
| Conditions | Zn, AlCl3, nitrile solvent, Barbier-type conditions (Synthesis of allyl ketones) |
Why This Matters
For chemists seeking a specific regioisomer, this exclusive γ-selectivity eliminates the need for subsequent separation and purification, directly improving synthetic efficiency and yield.
- [1] Lee, A. S.-Y., & Wu, C.-W. (2000). Synthesis of allyl ketone via Lewis acid promoted Barbier-type reaction. Tetrahedron Letters, 41(45), 8803-8806. View Source
